molecular formula C2H2BrClF2O2S B6604267 2-bromo-1,1-difluoroethane-1-sulfonyl chloride CAS No. 2639445-12-6

2-bromo-1,1-difluoroethane-1-sulfonyl chloride

Cat. No.: B6604267
CAS No.: 2639445-12-6
M. Wt: 243.46 g/mol
InChI Key: LBPRUVLAYCAVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride is an organosulfur compound that features both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,1-difluoroethane-1-sulfonyl chloride typically involves the reaction of 2-bromo-1,1-difluoroethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:

C2H3BrF2+ClSO3HC2H2BrF2SO2Cl+H2O\text{C}_2\text{H}_3\text{BrF}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_2\text{H}_2\text{BrF}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} C2​H3​BrF2​+ClSO3​H→C2​H2​BrF2​SO2​Cl+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted by nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with unsaturated substrates.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide, while elimination reactions may produce alkenes.

Scientific Research Applications

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-bromo-1,1-difluoroethane-1-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides. The bromine and fluorine atoms can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1-difluoroethane: Lacks the sulfonyl chloride group, making it less reactive in certain contexts.

    1-Bromoethene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride, leading to different reactivity profiles.

    2-Bromo-1,1-difluoroethane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group, offering different chemical properties.

Uniqueness

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms along with a sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-1,1-difluoroethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrClF2O2S/c3-1-2(5,6)9(4,7)8/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPRUVLAYCAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.